2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline
Overview
Description
2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline is a heterocyclic compound that features a pyridine ring, an oxadiazole ring, and an aniline moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives and pyrimidines, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds like pyrimidines have been reported to exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Pharmacokinetics
A related compound, 3-pyridin-4-yl-2,4-dihydro-indeno [1,2-C] PYRAZOLE, is reported to have high gastrointestinal absorption and is BBB permeant .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various conditions, including viral infections, inflammation, cancer, and other diseases .
Biochemical Analysis
Biochemical Properties
2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis . This inhibition can affect the stability and formation of collagen, impacting tissue repair and fibrosis processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of cAMP-dependent protein kinase, which plays a pivotal role in regulating various cellular functions . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with collagen prolyl-4-hydroxylase involves binding to the enzyme’s active site, preventing the hydroxylation of proline residues in collagen . This inhibition can lead to reduced collagen stability and altered tissue repair mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of collagen synthesis and other cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as tissue damage or impaired cellular function . Understanding the dosage thresholds is crucial for its safe and effective application in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of collagen prolyl-4-hydroxylase can affect the overall metabolic pathway of collagen synthesis, leading to altered levels of collagen and related metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s effects on cellular function and tissue distribution.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, its localization to the endoplasmic reticulum can enhance its inhibitory effects on collagen prolyl-4-hydroxylase, impacting collagen synthesis and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine and aniline groups. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfuric acid, and halogenation using halogens like chlorine or bromine.
Major Products
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline
- 2-((3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline
- 2-((3-(Pyridin-4-yl)-1,3,4-oxadiazol-5-yl)methyl)aniline
Uniqueness
2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline is unique due to the specific positioning of the pyridine and oxadiazole rings, which can influence its chemical reactivity and biological activity. The presence of the aniline group also adds to its versatility in various chemical reactions and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-12-4-2-1-3-11(12)9-13-17-14(18-19-13)10-5-7-16-8-6-10/h1-8H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHSGTDZVPZNQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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